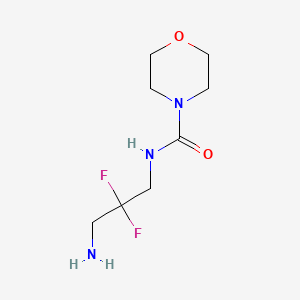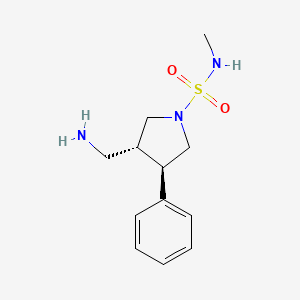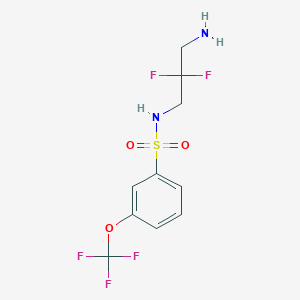
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide, also known as ADX-71441, is a novel small molecule drug candidate that has been developed for the treatment of various neurological disorders. It is a selective positive allosteric modulator of the GABAB receptor, which plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity.
Wirkmechanismus
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. GABAB receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and are implicated in various neurological disorders. This compound enhances the binding of GABA to the GABAB receptor, resulting in increased inhibitory signaling and decreased excitatory signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. In animal models of depression, this compound has been shown to reduce depressive-like behavior and increase the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor). In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse. Finally, in animal models of pain, this compound has been shown to reduce pain sensitivity and increase pain tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide has a number of advantages for lab experiments. It has a favorable safety profile and pharmacokinetic properties, making it suitable for in vivo studies. Furthermore, it has been shown to have a high degree of selectivity for the GABAB receptor, which reduces the risk of off-target effects. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for certain experimental paradigms that require rapid onset or offset of drug effects.
Zukünftige Richtungen
There are a number of future directions for the study of N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide. One direction is to further explore its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and pain. Another direction is to investigate its mechanisms of action at the molecular and cellular levels, in order to better understand its effects on neurotransmitter release and synaptic plasticity. Finally, there is a need for further studies to optimize the pharmacokinetic properties of this compound, in order to improve its efficacy and safety in clinical settings.
Synthesemethoden
The synthesis of N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide involves the reaction of 3-amino-2,2-difluoropropylamine with morpholine-4-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide has been extensively studied in preclinical models of various neurological disorders, including anxiety, depression, addiction, and pain. In animal models, this compound has been shown to have anxiolytic, antidepressant, and analgesic effects, as well as reduce drug-seeking behavior in addiction models. Furthermore, this compound has been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising drug candidate for further development.
Eigenschaften
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N3O2/c9-8(10,5-11)6-12-7(14)13-1-3-15-4-2-13/h1-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJOYIMDPOEAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)


![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)


![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)



![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

